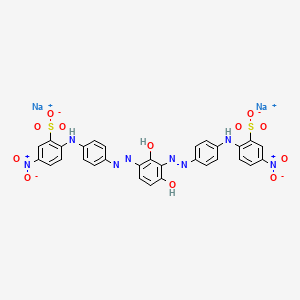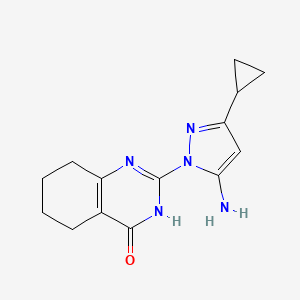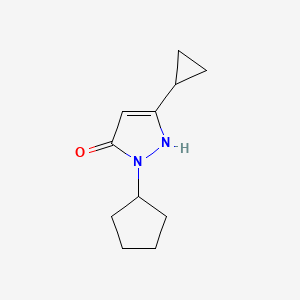
1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol
Overview
Description
The compound “3-cyclopropyl-1H-pyrazol-5-ol” is similar to the requested compound. It has a molecular weight of 124.14 and is a solid in its physical form . Another similar compound is “1-cyclopentyl-1H-pyrazol-5-amine” which has a molecular weight of 151.21 .
Molecular Structure Analysis
The InChI code for “3-cyclopropyl-1H-pyrazol-5-ol” is1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) . For “1-cyclopentyl-1H-pyrazol-5-amine”, the InChI code is 1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2 . Physical And Chemical Properties Analysis
The physical form of “3-cyclopropyl-1H-pyrazol-5-ol” is solid . The physical form of “1-cyclopentyl-1H-pyrazol-5-amine” is oil .Scientific Research Applications
Antioxidant and Anticancer Activities
Pyrazole derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. For instance, a study synthesized 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives and tested them for radical scavenging activity and cytotoxic properties against colorectal carcinoma cells. Some derivatives exhibited potent scavenging activities and cytotoxic effects, highlighting the potential of pyrazole derivatives in cancer treatment and as antioxidants (Cadena-Cruz et al., 2021).
Cyclooxygenase-2 (COX-2) Inhibitors
Pyrazole derivatives have also been explored for their potential as COX-2 inhibitors, which could offer therapeutic benefits in conditions like inflammation and pain without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). A study on the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives identified potential COX-2 inhibitors, indicating the significance of pyrazole cores in developing new medicinal compounds (Patel et al., 2004).
Antiproliferative Agents
Another area of application is the development of antiproliferative agents. Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives were synthesized, showing significant cytotoxic effects against breast cancer and leukemia cells. These compounds induced cell death by activating apoptosis, underlining the potential of pyrazole derivatives as antiproliferative agents (Ananda et al., 2017).
Heterocyclic Analogues Synthesis
Pyrazoles serve as key intermediates in the synthesis of heterocyclic analogues, including various pyrano[2,3-c]pyrazol-4(1H)-ones, which are of interest for their potential biological activities. An efficient synthesis approach for these compounds has been developed, showcasing the versatility of pyrazoles in the creation of complex heterocyclic structures (Eller et al., 2006).
Metal Ion Chelation
Pyrazole derivatives are also known for their ability to act as chelating agents for different metal ions. This application is important in the fields of medicinal chemistry, where metal complexes of pyrazole derivatives can exhibit enhanced biological activities. Recent advances include the synthesis of bis(pyrazolyl)methanes, highlighting the role of pyrazole-based compounds in developing new chelating agents (Sadeghpour & Olyaei, 2021).
Safety and Hazards
properties
IUPAC Name |
2-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-7-10(8-5-6-8)12-13(11)9-3-1-2-4-9/h7-9,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCDTKVKRUSJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)

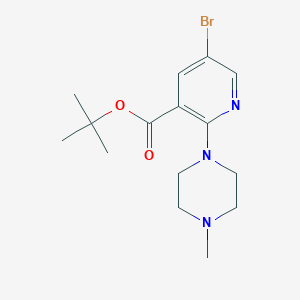
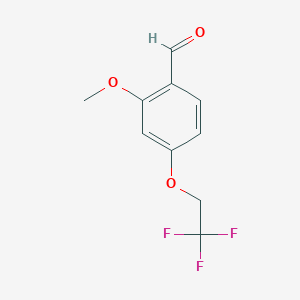
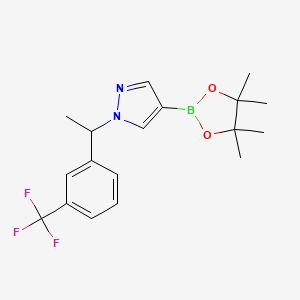
![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)

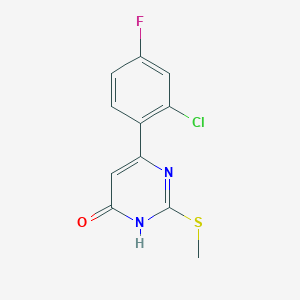

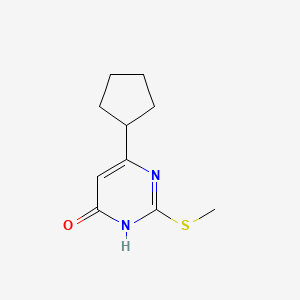
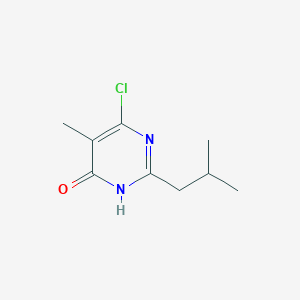
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)
